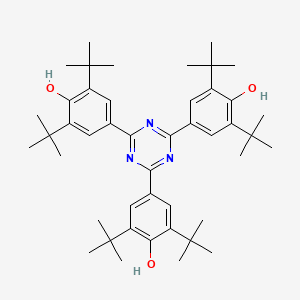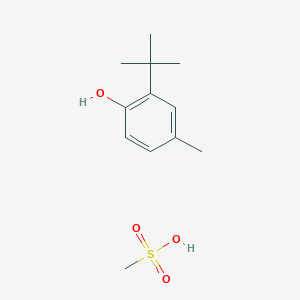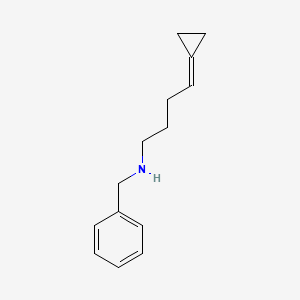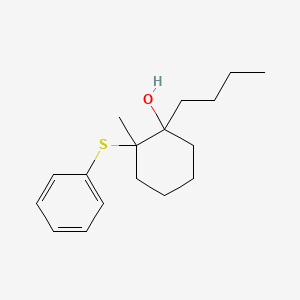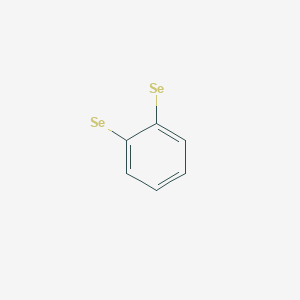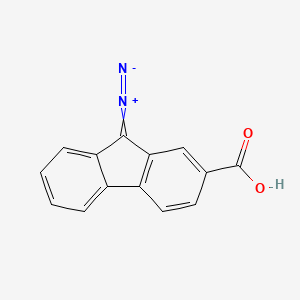
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol is a polycyclic aromatic hydrocarbon with significant scientific interest due to its unique chemical structure and properties. This compound is known for its potent carcinogenic effects and is widely used in research laboratories studying cancer mechanisms and treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol typically involves the alkylation of tetraphene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where tetraphene is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain high-purity this compound. The scalability of the synthesis is crucial for its application in extensive research and industrial uses .
Análisis De Reacciones Químicas
Types of Reactions
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitro compounds in acidic medium.
Major Products
The major products formed from these reactions include quinones, reduced hydrocarbons, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects and mechanisms of carcinogenesis.
Medicine: Developing cancer models and testing anti-carcinogenic compounds.
Industry: Used as a reference compound in environmental monitoring and pollution studies .
Mecanismo De Acción
The compound exerts its effects primarily through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and carcinogenesis. The molecular targets include DNA and various cellular proteins involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another potent carcinogen with similar structure and properties.
1,4-Dimethyl-2,3-benzophenanthrene: Shares structural similarities and carcinogenic effects.
9,10-Dimethyl-1,2-benzanthracene: Known for its use in cancer research.
Uniqueness
7,12-Dimethyl-1,2,3,4,7,12-hexahydrotetraphene-7,12-diol is unique due to its specific methylation pattern and the presence of hydroxyl groups, which influence its reactivity and biological effects. Its distinct structure makes it a valuable compound for studying the mechanisms of carcinogenesis and developing targeted cancer therapies .
Propiedades
Número CAS |
105091-10-9 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H22O2/c1-19(21)15-9-5-6-10-16(15)20(2,22)18-14-8-4-3-7-13(14)11-12-17(18)19/h5-6,9-12,21-22H,3-4,7-8H2,1-2H3 |
Clave InChI |
FLZPNQMLWUUUOC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C3=C(CCCC3)C=C2)C(C4=CC=CC=C41)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
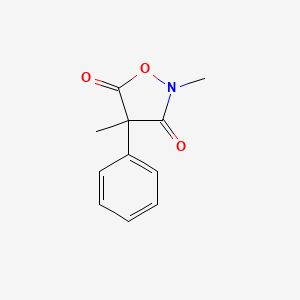
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
